N-{3-[(propan-2-ylcarbamothioyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE is a chemical compound with the molecular formula C12H17N3OS This compound is known for its unique structure, which includes an isopropylamino group, a carbothioyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N~1~-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties[][7].
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N1-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE include:
Practolol: A beta-blocker with a similar phenylacetamide structure.
Atenolol: Another beta-blocker with structural similarities.
Uniqueness
N~1~-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropylamino and carbothioyl groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H17N3OS |
---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
N-[3-(propan-2-ylcarbamothioylamino)phenyl]acetamide |
InChI |
InChI=1S/C12H17N3OS/c1-8(2)13-12(17)15-11-6-4-5-10(7-11)14-9(3)16/h4-8H,1-3H3,(H,14,16)(H2,13,15,17) |
InChI Key |
OCEUEDQYAUOLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.